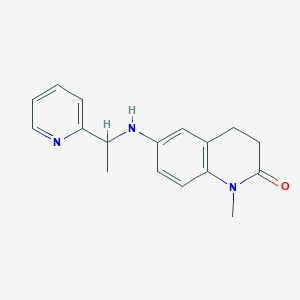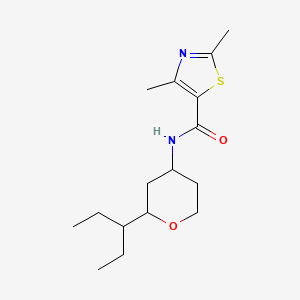
1-Methyl-6-(1-pyridin-2-ylethylamino)-3,4-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-(1-pyridin-2-ylethylamino)-3,4-dihydroquinolin-2-one, also known as MPDQ, is a chemical compound with potential applications in scientific research. MPDQ is a quinoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-(1-pyridin-2-ylethylamino)-3,4-dihydroquinolin-2-one is not fully understood, but it is believed to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing them from forming toxic aggregates. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of amyloid-beta peptide aggregation and acetylcholinesterase activity, as well as the inhibition of cancer cell growth in vitro. This compound has also been shown to have antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-6-(1-pyridin-2-ylethylamino)-3,4-dihydroquinolin-2-one in lab experiments include its potential as a tool for studying neurodegenerative diseases and cancer, as well as its antioxidant activity. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-Methyl-6-(1-pyridin-2-ylethylamino)-3,4-dihydroquinolin-2-one, including further studies on its mechanism of action, its potential as an anti-cancer agent, and its potential as a treatment for neurodegenerative diseases. Other potential future directions include the development of new synthetic methods for this compound and the exploration of its potential as a therapeutic agent for other diseases.
Synthesemethoden
1-Methyl-6-(1-pyridin-2-ylethylamino)-3,4-dihydroquinolin-2-one can be synthesized through various methods, including the Hantzsch reaction, Pictet-Spengler reaction, and Buchwald-Hartwig coupling. The Hantzsch reaction involves the condensation of dimethylamine, ethyl acetoacetate, and 2-chloro-3-formylquinoline to form this compound. The Pictet-Spengler reaction involves the condensation of 2-aminomethylpyridine and 2-formylquinoline to form this compound. The Buchwald-Hartwig coupling involves the reaction of 2-iodoquinoline and N-(2-bromoethyl)pyridin-2-amine in the presence of a palladium catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-(1-pyridin-2-ylethylamino)-3,4-dihydroquinolin-2-one has potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-methyl-6-(1-pyridin-2-ylethylamino)-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(15-5-3-4-10-18-15)19-14-7-8-16-13(11-14)6-9-17(21)20(16)2/h3-5,7-8,10-12,19H,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMLXXYRZDFXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B7642028.png)
![3-(4-Chloro-3-fluorophenyl)-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7642053.png)
![3-[Cyclopropyl(2-thiophen-2-ylpropanoyl)amino]-2-methylpropanoic acid](/img/structure/B7642056.png)
![5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7642064.png)
![3-[Cyclopropyl-[2-(furan-3-yl)-1,3-thiazole-5-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642066.png)
![N-[2-methyl-3-(thiomorpholin-4-ylmethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine](/img/structure/B7642072.png)
![3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642074.png)
![N-[4-[1-[3-(difluoromethyl)anilino]ethyl]phenyl]methanesulfonamide](/img/structure/B7642079.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-[cyclopropyl-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7642087.png)
![3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)


![N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)